molecular formula C6H5IN4 B1210137 2,4-Diamino-5-cyano-6-iodopyridine CAS No. 70172-54-2

2,4-Diamino-5-cyano-6-iodopyridine

Cat. No. B1210137
CAS RN: 70172-54-2
M. Wt: 260.04 g/mol
InChI Key: DWZPZQUZHRPNLS-UHFFFAOYSA-N
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Description

2,4-Diamino-5-cyano-6-iodopyridine, also known as 2,4-DCIP or 4,6-diamino-3-cyano-2-iodopyridine, is a small organic molecule . It has a molecular weight of 260.04 g/mol .


Synthesis Analysis

The synthesis of 2,4-diamino-5-cyano-6-iodopyridine and its derivatives has been reported in several studies . For instance, 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives were synthesized from 2,4-diamino-6-chloropyrimidine following a patented approach .

Scientific Research Applications

Cyclic AMP Phosphodiesterase Inhibition

2,4-Diamino-5-cyano-6-iodopyridine and related halopyridines are identified as potent inhibitors of cyclic AMP phosphodiesterase. This inhibition offers insights into their insulinotropic action and potential bronchodilatory effects, providing avenues for interpreting their impact on insulin secretion and glucose production by the liver (de Haën et al., 1984).

Antitumor Activity

Certain derivatives of 2,4-diamino-5-cyano-6-iodopyridine exhibit significant antitumor activity. For instance, compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine demonstrate potent inhibition of mammalian dihydrofolate reductase, showing efficacy against specific types of tumors in rats (Grivsky et al., 1980).

Fluorescent Properties

Compounds such as 2,5-diamino-3,6-dicyanopyrazine, which share structural similarities with 2,4-diamino-5-cyano-6-iodopyridine, exhibit fluorescent properties. These compounds show strong yellowish-green fluorescence in solution, indicating their potential as intermediates for fluorescent dye chromophores (Shirai et al., 1998).

Synthesis and Reactivity Studies

Research on the synthesis of various derivatives of 2,4-diamino-5-cyano-6-iodopyridine and related compounds provides valuable insights into their reactivity and potential applications. Studies focus on creating highly substituted pyridines and analyzing their chemical properties, which can be foundational for further pharmaceutical and chemical research (Atkinson & Johnson, 1968).

Optical Properties

The study of optical properties of related compounds like 2,4-diamino-6-arylpyridine-3,5-dicarbonitriles, which exhibit fluorescence in the violet region of the spectrum, highlights the potential of 2,4-diamino-5-cyano-6-iodopyridine derivatives in the development of new fluorescent materials (Bardasov et al., 2020).

properties

IUPAC Name

4,6-diamino-2-iodopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN4/c7-6-3(2-8)4(9)1-5(10)11-6/h1H,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZPZQUZHRPNLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1N)I)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90220452
Record name 2,4-Diamino-5-cyano-6-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90220452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-5-cyano-6-iodopyridine

CAS RN

70172-54-2
Record name 2,4-Diamino-5-cyano-6-iodopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070172542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diamino-5-cyano-6-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90220452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DG JOHNSON, C DE HAËN - Molecular Pharmacology, 1979 - Citeseer
DAVID G. JOHNSON & DE HAEN, CHRISTOPH.(1979) 2, 4-Diamimo-5-cyamo-6-halopyridines and analogues. A mew family of insulin secretogogues that resemble glucose in …
Number of citations: 5 citeseerx.ist.psu.edu
C de Haën, BJ Nist, RS Hansen, DG Johnson… - Biochemical …, 1984 - Elsevier
2,4-Diamino-5-cyano-6-halopyridines have been described previously as oral insulinotropic agents and have been found recently to have bronchodilatory properties. In the present …
Number of citations: 2 www.sciencedirect.com

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